![molecular formula C16H16FN3O3S B1683389 Ulifloxacin CAS No. 112984-60-8](/img/structure/B1683389.png)
Ulifloxacin
Vue d'ensemble
Description
Ulifloxacin is a member of quinolines . It is an orally available, broad-spectrum fluoroquinolone antibacterial agent . Ulifloxacin is the active metabolite of Prulifloxacin . It potently inhibits bacterial DNA gyrase and topoisomerase IV .
Synthesis Analysis
Prulifloxacin is the prodrug of Ulifloxacin . After absorption, Prulifloxacin is metabolized by esterases to Ulifloxacin . A study aimed to provide new insights on the pharmacokinetics of Ulifloxacin in patients with different degrees of renal impairment . Another study developed a specific HPLC-DAD method for the direct determination of Prulifloxacin and its active metabolite, Ulifloxacin, in human plasma .
Molecular Structure Analysis
The molecular formula of Ulifloxacin is C16H16FN3O3S . The IUPAC name is 6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid . The InChI is InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23) .
Chemical Reactions Analysis
Ulifloxacin and other oral comparator agents were tested for activity against 582 gastroenteritis strains from global surveillance studies . A new and specific HPLC-DAD method for the direct determination of Prulifloxacin and its active metabolite, Ulifloxacin, in human plasma has been developed .
Physical And Chemical Properties Analysis
Ulifloxacin has a molecular weight of 349.4 g/mol . The CAS number is 112984-60-8 . The physical and chemical properties can change under different environmental conditions such as pH and temperature .
Applications De Recherche Scientifique
Treatment of Urinary Tract Infections (UTIs)
Ulifloxacin, as a prodrug of Prulifloxacin, is indicated in the treatment of acute uncomplicated lower urinary tract infections . It has a broad spectrum of activity against both Gram-negative and Gram-positive bacteria, making it effective in treating these infections .
Treatment of Chronic Bronchitis
Ulifloxacin is also used in the treatment of acute exacerbation of chronic bronchitis . Its antibacterial properties help in managing the symptoms and preventing the progression of the disease .
Treatment of Bacterial Rhinosinusitis
Acute bacterial rhinosinusitis, an infection of the sinus cavities, can also be treated with Ulifloxacin . It helps in reducing the inflammation and treating the bacterial infection .
Pharmacokinetics in Renal Impairment
Research has been conducted to understand the pharmacokinetics of Ulifloxacin in patients with different degrees of renal impairment . The study found that exposure to Ulifloxacin increased as renal function decreased due to a lower Ulifloxacin clearance .
Treatment of Gastroenteritis
Ulifloxacin has been tested for activity against gastroenteritis strains from global surveillance studies . It was found to be highly active against Escherichia coli, Salmonella spp., Shigella spp., Yersinia spp., Vibrio spp., Aeromonas spp., and Plesiomonas spp .
Broad-Spectrum Antibacterial Activity
Ulifloxacin, as a prodrug of Prulifloxacin, is a broad-spectrum fluoroquinolone . It has been compared with other fluoroquinolones for its antimicrobial potency against common urinary and respiratory bacterial pathogens .
Safety And Hazards
Orientations Futures
Prulifloxacin, the prodrug of Ulifloxacin, is a newer fluoroquinolone with broad activity against enteric and nonenteric gram-negative bacilli . There is a great demand for finding novel antibiotics that are effective and safe . Additional research is needed to further elucidate the promising role of Prulifloxacin in the treatment of infections sustained by multidrug-resistant pathogens and to consolidate the wide spectrum of activity from a clinical standpoint .
Propriétés
IUPAC Name |
6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXQDLLXIBLQHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057621 | |
Record name | Ulifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ulifloxacin | |
CAS RN |
112984-60-8 | |
Record name | Ulifloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112984-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ulifloxacin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112984608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulifloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ULIFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38638H76Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ulifloxacin exert its antibacterial effect?
A1: Ulifloxacin, similar to other fluoroquinolones, acts by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By blocking their activity, Ulifloxacin disrupts essential bacterial processes, ultimately leading to cell death.
Q2: Is there a risk of developing resistance to Ulifloxacin?
A2: While Ulifloxacin generally demonstrates potent activity against various bacteria, the emergence of resistance has been observed [, , , ]. Resistance can arise through mutations in the quinolone resistance-determining regions (QRDR) of the target enzymes, reducing drug binding affinity [, ]. Additionally, efflux pumps, which expel the drug from bacterial cells, can contribute to resistance [, ]. Continuous surveillance is crucial to monitor resistance patterns and guide appropriate therapeutic strategies.
Q3: Does cross-resistance occur with other antibiotics?
A3: Cross-resistance, where resistance to one antibiotic confers resistance to others, can occur within the fluoroquinolone class. Studies have shown that strains resistant to other fluoroquinolones, like levofloxacin or ciprofloxacin, may exhibit reduced susceptibility to Ulifloxacin [, , ]. This highlights the importance of prudent antibiotic use and regular susceptibility testing to ensure treatment efficacy.
Q4: How is Ulifloxacin administered, and what is its active form?
A4: Ulifloxacin is the active metabolite of the prodrug Prulifloxacin [, , , , , , , , , , ]. After oral administration of Prulifloxacin, it's rapidly absorbed and metabolized into Ulifloxacin, which is responsible for the antibacterial action.
Q5: Does Ulifloxacin reach therapeutic concentrations in various tissues?
A5: Ulifloxacin exhibits good tissue penetration, often achieving concentrations exceeding those in plasma [, , , , ]. Research indicates significant distribution into the epithelial lining fluid (ELF) of the lungs, potentially mediated by active transport mechanisms [, ]. This property makes Ulifloxacin promising for treating respiratory infections.
Q6: How is Ulifloxacin eliminated from the body?
A6: Studies in rats suggest that Ulifloxacin is primarily eliminated through biliary excretion []. This process appears to involve transporter proteins like breast cancer resistance protein (BCRP/ABCG2), which contribute to the transport of Ulifloxacin into the bile []. Further research is necessary to fully elucidate the elimination pathways in humans.
Q7: Has Ulifloxacin shown promising activity in laboratory settings?
A7: In vitro studies demonstrate that Ulifloxacin exhibits potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including those responsible for urinary tract infections, respiratory infections, and gastroenteritis [, , , , ]. It demonstrates efficacy against multidrug-resistant strains, including ESBL-producing Enterobacteriaceae [].
Q8: Has the efficacy of Ulifloxacin been investigated in animal models?
A8: While extensive in vivo data specific to Ulifloxacin is limited in the provided research, studies using animal models have been conducted on its prodrug, Prulifloxacin. These studies have demonstrated the efficacy of Prulifloxacin in treating various infections, supporting the therapeutic potential of Ulifloxacin [, ].
Q9: Are there clinical trials evaluating the efficacy of Ulifloxacin in humans?
A9: Clinical trials have investigated the use of Prulifloxacin in treating conditions like acute exacerbations of chronic bronchitis, urinary tract infections, and chronic bacterial prostatitis, demonstrating positive results [, ]. This provides valuable clinical evidence supporting the therapeutic benefits of Ulifloxacin.
Q10: What is the molecular formula and weight of Ulifloxacin?
A10: While the provided research doesn't explicitly state the molecular formula and weight of Ulifloxacin, it does mention that the compound has optical isomers []. This information suggests that researchers have determined its structural characteristics, but further investigation is needed to access this data.
Q11: What analytical techniques are employed to study Ulifloxacin?
A11: Various analytical methods have been employed to characterize and quantify Ulifloxacin in different matrices. These include high-performance liquid chromatography (HPLC) coupled with various detection methods like UV [, ], diode array detection (DAD) [], and mass spectrometry (MS/MS) [, ]. These methods are essential for pharmacokinetic studies, stability assessments, and therapeutic drug monitoring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.